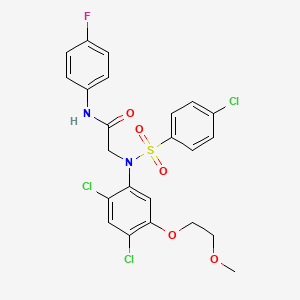
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20Cl3FN2O5S and its molecular weight is 561.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21Cl3N2O5S
- Molecular Weight : 495.8 g/mol
- IUPAC Name : 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-(4-fluorophenyl)acetamide
The compound features multiple functional groups, including sulfonamide and chloro substituents, which are known to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, demonstrating a range of effects:
1. Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is particularly noted for its antibacterial efficacy due to its ability to inhibit bacterial enzymes .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes including:
- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Urease : Inhibition may have implications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate to Strong |
3. Anti-inflammatory and Antitumor Effects
The compound's structural similarities with other known anti-inflammatory agents suggest potential in reducing inflammation. Additionally, preliminary studies indicate that it may possess antitumor activity, warranting further investigation into its mechanisms against cancer cells .
The biological activity of the compound can be attributed to several mechanisms:
- Binding Interactions : Docking studies reveal that the compound interacts with amino acids in target proteins, influencing their function and stability.
- Bovine Serum Albumin (BSA) Binding : High affinity for BSA suggests good bioavailability and distribution within biological systems .
Case Studies
Several case studies have highlighted the pharmacological potential of compounds with similar structures:
- A study on a related sulfonamide demonstrated significant antibacterial activity against resistant strains of bacteria.
- Another investigation into enzyme inhibitors showed promising results in preclinical models for neurological diseases.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group in the compound is known to enhance the biological activity of drugs targeting cancer cells. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific modifications in this compound, such as the presence of dichloro and fluorophenyl groups, may contribute to its efficacy against specific cancer types.
2. Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in cancer progression and other diseases. The presence of the sulfonyl group is critical for binding to the active sites of enzymes, which could lead to the development of novel enzyme inhibitors. For example, sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases.
Agricultural Applications
3. Herbicidal Properties
Compounds structurally related to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide have been studied for their herbicidal properties. The chlorinated phenyl groups are known to enhance the herbicidal activity by disrupting photosynthesis in plants or inhibiting specific metabolic pathways essential for plant growth. This compound could potentially be developed into a selective herbicide targeting specific weed species while minimizing damage to crops.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted by Gowda et al. (2008) investigated the effects of sulfonamide derivatives on various cancer cell lines. It was found that modifications similar to those present in this compound resulted in enhanced cytotoxicity against breast and prostate cancer cells.
Case Study 2: Herbicide Development
In agricultural research, a series of experiments demonstrated that chlorinated phenoxyacetic acid derivatives exhibited significant herbicidal activity against common weeds without harming crop plants. This suggests that compounds like this compound could be further explored for developing new herbicides.
属性
IUPAC Name |
2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3FN2O5S/c1-33-10-11-34-22-13-21(19(25)12-20(22)26)29(35(31,32)18-8-2-15(24)3-9-18)14-23(30)28-17-6-4-16(27)5-7-17/h2-9,12-13H,10-11,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHROWJXOIEVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













